(R)-4-(tert-Butyl)-2-(pyrrolidin-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-(tert-Butyl)-2-(pyrrolidin-2-yl)aniline is a chiral compound with a unique structure that includes a tert-butyl group, a pyrrolidine ring, and an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(tert-Butyl)-2-(pyrrolidin-2-yl)aniline typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
Coupling with Aniline: The final step involves coupling the pyrrolidine derivative with an aniline derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of ®-4-(tert-Butyl)-2-(pyrrolidin-2-yl)aniline may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the aniline moiety can be substituted with various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
®-4-(tert-Butyl)-2-(pyrrolidin-2-yl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-4-(tert-Butyl)-2-(pyrrolidin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and aniline moiety play crucial roles in binding to receptors or enzymes, modulating their activity. This compound may influence various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-4-(tert-Butyl)-2-(pyrrolidin-2-yl)aniline
- 4-(tert-Butyl)-2-(pyrrolidin-2-yl)phenol
- 4-(tert-Butyl)-2-(pyrrolidin-2-yl)benzene
Uniqueness
®-4-(tert-Butyl)-2-(pyrrolidin-2-yl)aniline is unique due to its specific chiral configuration and the presence of both the tert-butyl group and pyrrolidine ring. This combination imparts distinct chemical and biological properties, differentiating it from similar compounds.
Eigenschaften
Molekularformel |
C14H22N2 |
---|---|
Molekulargewicht |
218.34 g/mol |
IUPAC-Name |
4-tert-butyl-2-[(2R)-pyrrolidin-2-yl]aniline |
InChI |
InChI=1S/C14H22N2/c1-14(2,3)10-6-7-12(15)11(9-10)13-5-4-8-16-13/h6-7,9,13,16H,4-5,8,15H2,1-3H3/t13-/m1/s1 |
InChI-Schlüssel |
INHSKORUOWLDNY-CYBMUJFWSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC(=C(C=C1)N)[C@H]2CCCN2 |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)N)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.